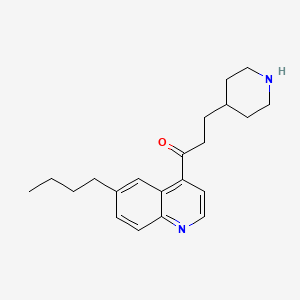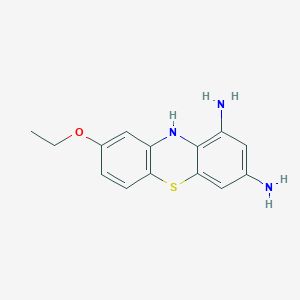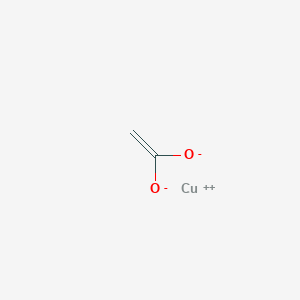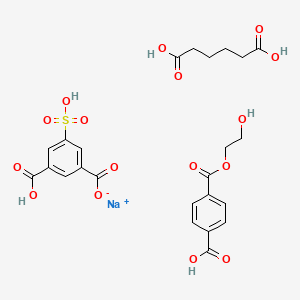
1-(6-Butylquinolin-4-yl)-3-(piperidin-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Butylquinolin-4-yl)-3-(piperidin-4-yl)propan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Butylquinolin-4-yl)-3-(piperidin-4-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Alkylation: The quinoline core can be alkylated with butyl halides under basic conditions to introduce the butyl group at the 6-position.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine derivatives or by cyclization reactions.
Coupling Reaction: The final step involves coupling the quinoline and piperidine moieties through a propanone linker, which can be achieved using various coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Butylquinolin-4-yl)-3-(piperidin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 1-(6-Butylquinolin-4-yl)-3-(piperidin-4-yl)propan-1-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of quinoline derivatives, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that contains a quinoline core.
Piperidine: A simple heterocyclic compound that is a common structural motif in many pharmaceuticals.
Uniqueness
1-(6-Butylquinolin-4-yl)-3-(piperidin-4-yl)propan-1-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline or piperidine derivatives.
Propriétés
Numéro CAS |
65891-55-6 |
|---|---|
Formule moléculaire |
C21H28N2O |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
1-(6-butylquinolin-4-yl)-3-piperidin-4-ylpropan-1-one |
InChI |
InChI=1S/C21H28N2O/c1-2-3-4-17-5-7-20-19(15-17)18(11-14-23-20)21(24)8-6-16-9-12-22-13-10-16/h5,7,11,14-16,22H,2-4,6,8-10,12-13H2,1H3 |
Clé InChI |
MJZTXSJNUODQPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)

![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)

![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)


